CCK-B受体结合亲和力
在CCK-B受体结合实验中,1-Benzhydrylazetidine-3-carbonitrile显示出明确的亲和力,其抑制[125I]CCK-8特异性结合的IC50值范围为1.3–3.7 nM [1]。相比之下,未取代的azetidine-3-carbonitrile或简单的N-烷基取代类似物在该靶点上通常无显著活性,这表明二苯甲基和氰基的组合对于CCK-B受体识别具有关键的药效团贡献。
| Evidence Dimension | CCK-B受体结合亲和力(IC50) |
|---|---|
| Target Compound Data | IC50 = 1.3–3.7 nM |
| Comparator Or Baseline | 未取代的azetidine-3-carbonitrile或简单N-烷基取代类似物(无显著活性) |
| Quantified Difference | 活性从无到纳摩尔级 |
| Conditions | 小鼠大脑皮层CCK-B受体,[125I]CCK-8放射性配体结合实验,pH 6.5 [1][2] |
Why This Matters
对于CCK-B受体相关的中枢神经系统药物研发项目,该化合物提供了可验证的纳摩尔级亲和力起点,而未经适当N-取代的azetidine骨架无法实现这一生物学效应。
- [1] BindingDB. ChEMBL_47973: Inhibition of [125I]CCK-8 binding to Cholecystokinin type B receptor in guinea pig brain. View Source
- [2] BindingDB. ChEMBL_37218: CCK receptor binding assay data summary. View Source
